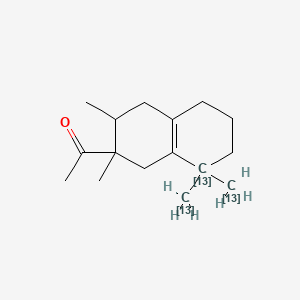

Otne-13C3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C16H26O |

|---|---|

分子量 |

237.35 g/mol |

IUPAC名 |

1-[2,3-dimethyl-8,8-di((113C)methyl)-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |

InChI |

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/i3+1,4+1,15+1 |

InChIキー |

FVUGZKDGWGKCFE-IWJIQKTPSA-N |

異性体SMILES |

CC1CC2=C(CC1(C)C(=O)C)[13C](CCC2)([13CH3])[13CH3] |

正規SMILES |

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Otne-13C3: A Technical Guide to its Certificate of Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Otne-13C3, a stable isotope-labeled synthetic fragrance ingredient. This document details the typical specifications found in a Certificate of Analysis (CoA), outlines methods for verifying isotopic purity, and illustrates its metabolic fate. Otne, chemically known as ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl), is a widely used fragrance component, and its labeled counterpart, this compound, serves as an invaluable internal standard for quantitative analysis in various research applications, including pharmacokinetics, metabolism studies, and environmental monitoring.[1][2]

Certificate of Analysis: A Representative Overview

A Certificate of Analysis for this compound provides critical data regarding its identity, purity, and physical properties. While a specific CoA for this compound is not publicly available, the following tables represent the typical data provided for such a stable isotope-labeled standard.

Product Identification and Chemical Properties

This section provides fundamental information to identify and handle the compound.

| Parameter | Specification |

| Chemical Name | Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3 |

| Synonyms | This compound, Iso E Super-13C3 |

| Molecular Formula | C₁₃¹³C₃H₂₆O |

| Molecular Weight | 237.36 g/mol |

| CAS Number | Not available |

| Appearance | Colorless to pale yellow liquid |

| Storage | Store at 2-8°C under an inert atmosphere. |

Note: The chemical description of this compound as a labeled "2-methoxy-4-propylphenol" on some supplier websites is likely an error and should be disregarded in favor of the correct structure of labeled octahydro-tetramethyl-naphthalenyl-ethanone.[2][3]

Quality Control Data

This section details the analytical results that confirm the purity and isotopic enrichment of the compound.

| Analysis | Method | Result |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C |

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

Isotopic Purity Determination: Experimental Protocols

The accurate determination of isotopic purity is crucial for the use of this compound as an internal standard. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry for Isotopic Purity

Objective: To determine the isotopic enrichment of ¹³C in this compound by measuring the relative abundance of the labeled and unlabeled ions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Perform serial dilutions to a working concentration of 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC) or liquid chromatograph (LC) for sample introduction.

-

Chromatography (GC-MS):

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 200-250 amu) to encompass the molecular ions of both the labeled (M+3) and unlabeled (M) Otne.

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of unlabeled Otne (m/z 234.19) and this compound (m/z 237.20).

-

Integrate the peak areas for each ion.

-

Correct for the natural abundance of ¹³C in the unlabeled standard.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+3) / (Area(M) + Area(M+3))] x 100

-

NMR Spectroscopy for Isotopic Purity

Objective: To confirm the position of the ¹³C labels and assess the isotopic enrichment by analyzing the ¹³C and ¹H NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The ¹³C-labeled carbons will exhibit significantly enhanced signals compared to the natural abundance signals.

-

The chemical shifts of the labeled carbons will confirm the labeling positions.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

The protons attached to or near the ¹³C-labeled carbons will show coupling to ¹³C, resulting in satellite peaks.

-

The ratio of the satellite peak integrals to the main peak integral can be used to estimate the isotopic enrichment at that position.

-

-

Data Analysis: Compare the acquired spectra with the known spectra of unlabeled Otne to confirm the structural integrity and the position of the labels. Quantitative analysis of the integrals in both ¹³C and ¹H spectra can provide an estimation of the isotopic purity.

Metabolic Pathway and Biological Interaction

Otne, as a xenobiotic compound, undergoes metabolism in the body to facilitate its excretion. The primary route of metabolism involves the cytochrome P450 (CYP) enzyme system, which is a key player in the biotransformation of foreign compounds.[4]

Xenobiotic Metabolism of Otne

The metabolic pathway of Otne is a detoxification process aimed at increasing its polarity to enable renal and fecal excretion. While specific metabolites of Otne are not fully characterized in publicly available literature, the general pathway for xenobiotics of its class is well-established. Studies on the toxicokinetics of Otne have shown that it is metabolized into more polar compounds.

The following diagram illustrates the generalized metabolic pathway of Otne.

Caption: Generalized metabolic pathway of Otne via Phase I and Phase II detoxification.

Experimental Workflow for In Vitro Metabolism Study

This workflow outlines a typical experiment to investigate the metabolism of this compound using liver microsomes.

Caption: Workflow for an in vitro metabolism study of this compound.

Conclusion

This compound is a critical tool for researchers in drug development, toxicology, and environmental science. Its use as an internal standard enables accurate quantification of the parent compound in complex matrices. A thorough understanding of its chemical and isotopic purity, as detailed in a Certificate of Analysis, is paramount for reliable experimental outcomes. The metabolic pathway of Otne, primarily driven by cytochrome P450 enzymes, highlights its biotransformation into more polar, excretable metabolites. The experimental protocols provided herein offer a foundation for the verification of isotopic purity and for conducting further metabolic investigations.

References

In-Depth Technical Guide to the Solubility of Otne-13C3 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Otne-13C3. This compound is the ¹³C isotopically labeled form of 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE), a widely used fragrance ingredient commonly known as Iso E Super®. The isotopic labeling in this compound is primarily for its use as an internal standard in quantitative analysis and is not expected to significantly alter its physicochemical properties, including solubility, compared to the unlabeled compound. This document summarizes the known qualitative solubility of OTNE, outlines a detailed experimental protocol for determining its quantitative solubility in various organic solvents, and provides visual aids to understand the experimental workflow and the principles of its solubility.

Introduction to this compound and its Physicochemical Properties

This compound is a synthetic, isotopically labeled fragrance compound. Its unlabeled counterpart, OTNE, is a multi-isomer mixture that is a colorless to pale yellow liquid with a characteristic woody, ambergris-like scent[1][2]. It is a key component in many perfumes and scented products[3][4].

From a chemical standpoint, OTNE is a nonpolar, lipophilic molecule. This is evidenced by its very low water solubility and high octanol-water partition coefficient (log Kₒw).

Key Physicochemical Properties of OTNE (unlabeled):

-

Molecular Formula: C₁₆H₂₆O[1]

-

Molecular Weight: 234.38 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Water Solubility: 2.68 mg/L at 20°C

-

log Kₒw (Octanol-Water Partition Coefficient): 5.65 - 5.7

The high log Kₒw value indicates a strong preference for nonpolar environments, which suggests good solubility in organic solvents.

Solubility Data of this compound

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound or its unlabeled form, OTNE, in common organic solvents. The available information is primarily qualitative.

| Solvent | Qualitative Solubility |

| Water | Very low solubility / Practically insoluble |

| Alcohol (Ethanol) | Soluble |

| Oils | Soluble |

Given the absence of quantitative data, experimental determination is necessary. The following sections provide a detailed protocol for researchers to accurately measure the solubility of this compound in various organic solvents.

Experimental Protocol for Determining this compound Solubility

This protocol is adapted from the widely accepted "shake-flask" or equilibrium solubility method, suitable for a lipophilic liquid like this compound.

Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., ethanol, isopropanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, etc.)

-

Equipment:

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Positive displacement micropipettes

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) for quantification.

-

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. An excess is visually confirmed by the presence of undissolved this compound as a separate phase or droplets.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For lipophilic compounds, 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved this compound to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a positive displacement pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining undissolved microdroplets.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as GC-MS or GC-FID, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Solubility Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Solubility Principles

The solubility of a substance is governed by the principle of "like dissolves like." As a nonpolar molecule, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.

Conclusion

References

- 1. Iso E Super Supplier | Wilco Prime UAE | Perfumery Chemicals [store.wilcoprime.com]

- 2. Tetramethyl acetyloctahydronaphthalenes - Wikipedia [en.wikipedia.org]

- 3. fraterworks.com [fraterworks.com]

- 4. Iso E Super® (54464-57-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

An In-depth Technical Guide to the Application of 13C3-Labeled Isotopologues in Environmental Contaminant Tracing: A Focus on OTNE

Introduction

The robust assessment of the environmental fate and transport of emerging contaminants is a critical aspect of modern environmental science and risk assessment. Stable isotope labeling has emerged as a powerful tool, enabling precise tracking of contaminants through complex environmental matrices. This guide provides a comprehensive overview of the principles and methodologies for using triply carbon-13 labeled isotopologues (13C3) for tracing environmental contaminants, with a specific focus on the synthetic fragrance ingredient Octahydro-Tetramethyl-Naphthalenyl-Ethanone (OTNE). While the use of 13C3-labeled OTNE (Otne-13C3) is presented here as a model, the principles and methods described are broadly applicable to other emerging contaminants for which isotopically labeled standards are synthesized.

OTNE, commercially known as Iso E Super, is a widely used fragrance ingredient in a variety of consumer products, leading to its continuous release into the environment.[1][2][3] Its presence has been documented in wastewater, surface water, sewage sludge, and even household dust, making it a relevant target for environmental monitoring and fate studies.[2][4] The use of an isotopically labeled internal standard like this compound is invaluable for accurate quantification and for conducting detailed studies on its degradation, transformation, and transport pathways in the environment.

Physicochemical Properties and Environmental Presence of OTNE

Understanding the fundamental properties of the contaminant is the first step in designing effective tracing studies.

| Property | Value | Reference |

| Chemical Formula | C16H26O | |

| Molar Mass | 234.38 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| log Kow | 5.65 | |

| Water Solubility | Low (not specified in search results) | |

| Vapor Pressure | Low (not specified in search results) | |

| Biodegradation | Subject to biodegradation with a half-life of around 5 days in river water. |

Table 1: Physicochemical Properties of OTNE. This table summarizes key properties of OTNE relevant to its environmental behavior.

| Environmental Matrix | Concentration Range | Location | Reference |

| Wastewater Influent | 3.25 - 21.5 µg/L | International studies | |

| Wastewater Effluent | 0.02 - 17.8 µg/L | International studies | |

| Surface Water | 29 - 180 ng/L | International studies | |

| House Dust | up to 125,000 ng/g | Canada | |

| Breast Milk | Detected in 34% of samples (below quantification limit) | China |

Table 2: Reported Environmental Concentrations of OTNE. This table provides a summary of the measured concentrations of OTNE in various environmental and biological samples, highlighting its widespread presence.

Experimental Protocols for this compound Tracing Studies

The following sections detail the methodologies for conducting environmental tracing studies using a 13C3-labeled internal standard. These protocols are adapted from established methods for other 13C-labeled contaminants, such as the herbicide simazine.

Synthesis of 13C3-Labeled OTNE (Hypothetical)

Sample Collection and Preparation

Accurate and reproducible sample preparation is crucial for reliable contaminant tracing. The specific protocol will vary depending on the matrix being analyzed.

-

Water Samples (Wastewater, Surface Water):

-

Collect 1-liter grab samples in amber glass bottles.

-

Add a preservative, such as sodium azide, to prevent microbial degradation.

-

Spike the sample with a known concentration of the this compound internal standard solution.

-

Perform solid-phase extraction (SPE) using a cartridge suitable for semi-volatile organic compounds (e.g., C18).

-

Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Solid Samples (Sediment, Sludge, Soil):

-

Collect samples using appropriate coring or grab sampling devices.

-

Freeze-dry the samples to remove water.

-

Homogenize the dried sample by grinding and sieving.

-

Weigh a subsample (e.g., 5-10 g) into a centrifuge tube.

-

Spike the sample with the this compound internal standard.

-

Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent (e.g., a mixture of acetone and hexane).

-

Centrifuge and collect the supernatant.

-

Clean up the extract using techniques such as gel permeation chromatography (GPC) or solid-phase extraction to remove interfering matrix components.

-

Concentrate the final extract to 1 mL.

-

Figure 1: General experimental workflow for environmental tracing of OTNE using this compound.

Instrumental Analysis

The choice of analytical instrumentation depends on the physicochemical properties of the analyte and the required sensitivity. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are suitable for the analysis of OTNE.

-

GC-MS/MS:

-

Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

-

Injection: Splitless injection of 1 µL of the final extract.

-

Oven Program: A temperature gradient program to ensure good separation of OTNE isomers and other compounds.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both native OTNE and this compound. For this compound, the precursor ion will be 3 mass units higher than that of the native compound.

-

-

LC-MS/MS:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to enhance ionization.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).

-

MRM Transitions: As with GC-MS/MS, specific MRM transitions for both native OTNE and this compound would be established for quantification.

-

| Parameter | GC-MS/MS | LC-MS/MS |

| Column | DB-5ms (or equivalent) | C18 reversed-phase |

| Injection Volume | 1 µL | 5-10 µL |

| Ionization | Electron Ionization (EI) | ESI or APCI |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Typical Analytes | Volatile and semi-volatile compounds | Non-volatile and polar compounds |

Table 3: Comparison of GC-MS/MS and LC-MS/MS Parameters for OTNE Analysis. This table outlines the typical instrumental parameters for the two primary analytical techniques.

Data Analysis and Interpretation

Quantification

The concentration of native OTNE in a sample is calculated using the isotope dilution method. This involves comparing the peak area ratio of the native analyte to the 13C3-labeled internal standard in the sample to a calibration curve generated from standards with known concentrations of both native and labeled compounds. This method corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Fate and Transport Studies

By analyzing samples collected over time and/or from different locations, the data generated using this compound as a tracer can be used to:

-

Determine degradation rates: By monitoring the disappearance of OTNE in controlled laboratory microcosms or in field studies.

-

Identify transformation products: The presence of unknown peaks in the chromatogram that appear as OTNE degrades can be further investigated to identify transformation products.

-

Elucidate transport pathways: By analyzing the spatial distribution of OTNE in a watershed or groundwater system, its movement and partitioning between different environmental compartments (water, sediment, biota) can be determined.

Figure 2: Conceptual diagram of the environmental fate pathways of OTNE.

The use of 13C3-labeled internal standards, exemplified here by the hypothetical this compound, provides a robust and highly accurate approach for tracing the environmental fate of emerging contaminants like OTNE. The detailed experimental protocols and analytical methods outlined in this guide offer a framework for researchers and scientists to conduct high-quality environmental monitoring and fate studies. The data generated from such studies are essential for developing a comprehensive understanding of the environmental risks posed by these ubiquitous compounds and for informing effective management and mitigation strategies. While this guide focuses on OTNE, the principles of isotope dilution mass spectrometry and the general workflows are readily adaptable to a wide range of other environmental contaminants.

References

- 1. Tetramethyl acetyloctahydronaphthalenes - Wikipedia [en.wikipedia.org]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

Foundational Research on Otne-13C3 in Proteomics: A Technical Overview

Absence of Foundational Research: A comprehensive review of scientific literature and public research databases reveals a notable absence of foundational research specifically detailing the use of O-t-butyl-L-threonine-13C3 (Otne-13C3) as a stable isotope label in proteomics. While the underlying principles of stable isotope labeling are well-established, the application of this particular compound in proteomics workflows is not documented in readily accessible scientific literature. O-tert-butyl-L-threonine is commercially available and is primarily utilized as a protected amino acid derivative in peptide synthesis.

This guide, therefore, cannot provide specific experimental data or established protocols for this compound in proteomics. Instead, it will present a theoretical framework for its potential application based on established methodologies for other stable isotope-labeled amino acids, such as those used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The experimental protocols and visualizations provided are hypothetical and intended to serve as a guide for researchers considering the novel use of such a compound.

Theoretical Application in Quantitative Proteomics

The core principle behind using a 13C-labeled amino acid like this compound in proteomics would be to introduce a known mass shift into proteins or peptides, enabling their differentiation and quantification in mass spectrometry analysis. This is analogous to the well-established SILAC methodology where cells are cultured in media containing "heavy" or "light" forms of essential amino acids like lysine and arginine.

Hypothetical Experimental Workflow

A potential workflow for utilizing this compound would likely involve metabolic labeling, where one cell population is cultured in standard "light" medium and another in a "heavy" medium where standard threonine is replaced with this compound.

Potential Signaling Pathway Investigation

Stable isotope labeling is a powerful tool for studying changes in protein expression and post-translational modifications within signaling pathways. For instance, in a hypothetical study of a growth factor signaling pathway, this compound could be used to quantify changes in protein abundance upon stimulation.

Detailed Methodologies: A Theoretical Protocol

The following protocols are hypothetical and based on standard procedures for other labeled amino acids. Significant optimization would be required for the use of this compound.

Cell Culture and Metabolic Labeling

-

Cell Line Selection: Choose a cell line that is auxotrophic for threonine or can be adapted to grow in a threonine-deficient medium.

-

Media Preparation: Prepare two types of culture media: a "light" medium containing standard L-threonine and a "heavy" medium where L-threonine is completely replaced by this compound. Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

-

Cell Adaptation: Gradually adapt the cells to the heavy medium over several passages to ensure complete incorporation of the labeled amino acid.

-

Experiment: Grow the control cell population in the light medium and the experimental (e.g., drug-treated) population in the heavy medium. Aim for at least 5-6 cell doublings to achieve >95% incorporation of the heavy label.

Protein Extraction and Digestion

-

Cell Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

-

Sample Pooling: Combine equal amounts of protein from the light and heavy lysates.

-

Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Data Acquisition: Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

-

Peptide Identification and Quantification: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the heavy and light labeled pairs. The software will calculate the ratio of the peak intensities for each peptide pair, which corresponds to the relative abundance of the protein between the two conditions.

Quantitative Data Summary (Hypothetical)

In a hypothetical experiment comparing a control and treated sample, the output would be a list of quantified proteins with their corresponding heavy/light ratios. This data would typically be presented in a table format.

| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |

| P12345 | KIN1 | 2.54 | 0.001 | Upregulated |

| Q67890 | PHOS2 | 0.45 | 0.005 | Downregulated |

| A1B2C3 | STRUCT4 | 1.02 | 0.950 | Unchanged |

| ... | ... | ... | ... | ... |

Note: The H/L Ratio represents the fold change in protein abundance in the treated sample relative to the control. A ratio greater than 1 indicates upregulation, while a ratio less than 1 indicates downregulation.

Logical Relationship Diagram

The successful implementation of a novel labeled compound like this compound depends on a series of critical factors.

Methodological & Application

Application Note: Quantitative Analysis of OTNE (Octahydro-tetramethyl-naphthalenyl-ethanone) in Environmental Water Samples using LC-MS/MS with Otne-13C3 as an Internal Standard

Audience: Researchers, scientists, and environmental monitoring professionals.

Introduction

OTNE (Octahydro-tetramethyl-naphthalenyl-ethanone) is a widely used synthetic fragrance ingredient found in a variety of consumer products, leading to its potential release into the environment. Accurate and sensitive quantification of OTNE in environmental matrices is crucial for assessing its environmental fate and potential ecological impact. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the determination of trace organic contaminants. The use of a stable isotope-labeled internal standard, such as Otne-13C3, is the gold standard for quantitative analysis by mass spectrometry.[1][2] This internal standard co-elutes with the analyte of interest and has nearly identical chemical and physical properties, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2] Carbon-13 labeled standards are often preferred over deuterated ones to minimize the risk of isotopic interference.[3]

This application note provides a detailed protocol for the quantification of OTNE in environmental water samples using LC-MS/MS with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte (OTNE) and will therefore behave identically during sample extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z), any sample loss or variation in instrument response will affect both compounds equally. The concentration of the analyte is then determined by the ratio of the analyte's signal to the internal standard's signal, which remains constant despite variations in the analytical process.

Experimental Protocol

Materials and Reagents

-

OTNE analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Environmental water samples (e.g., river water, wastewater effluent)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve OTNE and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the OTNE primary stock solution in methanol:water (50:50, v/v) to create calibration standards at concentrations ranging from 0.1 to 100 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

Sample Preparation

-

Sample Collection: Collect water samples in clean glass bottles.

-

Fortification: To a 100 mL aliquot of each water sample, calibration standard, and quality control (QC) sample, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

Time (min) %A %B 0.0 60 40 1.0 60 40 8.0 10 90 10.0 10 90 10.1 60 40 | 12.0 | 60 | 40 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both OTNE and this compound. The exact m/z values should be optimized based on the specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| OTNE | [M+H]+ | Product 1 | Optimized |

| Product 2 | Optimized | ||

| This compound | [M+H]+ | Product 1 | Optimized |

| Product 2 | Optimized |

Data Analysis

Construct a calibration curve by plotting the peak area ratio of OTNE to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. Determine the concentration of OTNE in the environmental water samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Calibration Curve for OTNE Quantification

| Concentration (ng/mL) | OTNE Peak Area | This compound Peak Area | Peak Area Ratio (OTNE/Otne-13C3) |

| 0.1 | 1,250 | 115,000 | 0.011 |

| 0.5 | 6,300 | 114,500 | 0.055 |

| 1.0 | 12,800 | 115,200 | 0.111 |

| 5.0 | 64,500 | 114,800 | 0.562 |

| 10.0 | 130,000 | 115,100 | 1.129 |

| 50.0 | 652,000 | 114,900 | 5.674 |

| 100.0 | 1,310,000 | 115,300 | 11.362 |

| Linearity (r²) | 0.9995 |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 0.3 | 0.29 | 96.7 | 4.5 |

| Medium | 7.5 | 7.8 | 104.0 | 3.2 |

| High | 75.0 | 73.5 | 98.0 | 2.8 |

Diagrams

References

Application Note: Quantitative Analysis of Enterolactone in Biological Samples Using (+/-)-Enterolactone-13C3

Introduction

Enterolactone is a lignan derived from the metabolism of plant-based precursors by gut microbiota and is of significant interest in research related to hormone-dependent cancers and cardiovascular disease due to its structural similarity to endogenous estrogens.[1] Accurate and precise quantification of enterolactone in biological matrices is crucial for these studies. Isotope dilution mass spectrometry (ID-MS) is the gold standard for such quantitative analyses, offering high sensitivity and specificity.[1] This document provides detailed application notes and protocols for the use of (+/-)-Enterolactone-13C3 as a stable isotope-labeled internal standard in mass spectrometry-based quantification of enterolactone.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to a sample. In this case, (+/-)-Enterolactone-13C3 serves as the internal standard.[1] The labeled internal standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation.[1] Because it can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the signal from the native analyte to that of the labeled internal standard is used for quantification. This method effectively corrects for variability during sample preparation and ionization.

Experimental Workflow

The general workflow for the quantification of total enterolactone in plasma using (+/-)-Enterolactone-13C3 as an internal standard is depicted below.

Protocols

Preparation of Standard Solutions

a. Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+/-)-Enterolactone and (+/-)-Enterolactone-13C3 in methanol to prepare individual primary stock solutions.

b. Working Standard Solutions: Prepare serial dilutions of the (+/-)-Enterolactone primary stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

c. Internal Standard Working Solution (1 µg/mL): Dilute the (+/-)-Enterolactone-13C3 primary stock solution in methanol.

Sample Preparation

This protocol is for the analysis of total enterolactone (free and conjugated forms) in human plasma.

a. Aliquoting and Spiking:

-

Thaw plasma samples on ice.

-

Aliquot 200 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL (+/-)-Enterolactone-13C3 internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

b. Enzymatic Hydrolysis:

-

To deconjugate enterolactone glucuronides and sulfates, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase solution (from Helix pomatia).

-

Vortex the mixture and incubate at 37°C for 16 hours.

c. Extraction (Liquid-Liquid Extraction Example):

-

After incubation, add 5 mL of diethyl ether and vortex for 10 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 5 mL of diethyl ether.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

| Parameter | Typical Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

b. Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

| Parameter | Typical Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

c. MRM Transitions: The exact m/z values should be optimized for the specific instrument. In negative ion mode ESI-MS/MS, the precursor ion for (+/-)-Enterolactone-13C3 will be the deprotonated molecule [M-H]⁻ at m/z 300.1. A common transition for unlabeled enterolactone is from the precursor ion at m/z 297.1 to a product ion at m/z 253.1.

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of unlabeled enterolactone to (+/-)-Enterolactone-13C3 against the concentration of the calibration standards.

-

A linear regression with a weighting factor of 1/x is typically used.

-

Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Performance Characteristics

The following table summarizes the performance characteristics of an LC-MS/MS method utilizing (+/-)-Enterolactone-13C3 as an internal standard for the quantification of enterolactone in human plasma.

| Parameter | Result |

| Linear Range | 0.5 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Note: This data is representative and should be generated for each specific assay. |

Biological Context: Enterolactone and Signaling Pathways

Enterolactone has been shown to exert biological effects by modulating various signaling pathways. One such pathway is the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling cascade, which is crucial in the context of cancer cell proliferation.

Conclusion

(+/-)-Enterolactone-13C3 is an essential tool for the accurate and precise quantification of enterolactone in biological samples by mass spectrometry. Its use in LC-MS/MS methodologies provides high sensitivity and effectively corrects for analytical variability, making it an indispensable tool for researchers in various fields, including epidemiology and clinical diagnostics. The protocols outlined in this document provide a robust framework for the implementation of this internal standard in quantitative bioanalysis.

References

Revolutionizing Enterolactone Quantification: A Validated Analytical Method Using Otne-13C3 (Enterolactone-13C3)

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocol for a validated analytical method for the quantification of enterolactone in biological matrices, employing (+/-)-Enterolactone-13C3 as a stable isotope-labeled internal standard. This method, based on isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), offers high sensitivity, specificity, and accuracy, making it the gold standard for pharmacokinetic studies, clinical research, and drug development applications.

Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors by gut microbiota, has garnered significant scientific interest for its potential roles in hormone-dependent cancers and cardiovascular diseases.[1][2] Accurate and precise quantification of enterolactone is paramount for elucidating its bioavailability, pharmacokinetic profile, and physiological effects.[1][3] The use of a stable isotope-labeled internal standard like (+/-)-Enterolactone-13C3 is crucial for correcting analytical variability during sample preparation and ionization, leading to reliable and reproducible results.[4]

Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of a stable isotope-labeled analog of the analyte of interest to a sample. In this method, (+/-)-Enterolactone-13C3 serves as the internal standard. Being chemically identical to the endogenous enterolactone, it exhibits the same behavior during sample extraction, purification, and chromatographic separation. However, due to its increased mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant even with sample loss during preparation.

Quantitative Method Performance

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of enterolactone using (+/-)-Enterolactone-13C3 as an internal standard.

Table 1: Method Validation Parameters

| Parameter | Typical Value |

| Linearity (Range) | 0.0061 - 12.5 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.55 nM |

| Lower Limit of Quantification (LLOQ) | 16 pM (Sulfate), 26 pM (Glucuronide), 86 pM (Free) |

| Precision (Relative Standard Deviation) | |

| Within-run | 3 - 6% |

| Between-run | 10 - 14% |

| Accuracy (% Recovery) | |

| 80% Concentration | 98 - 102% |

| 100% Concentration | 98 - 102% |

| 120% Concentration | 98 - 102% |

Table 2: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Enterolactone | 297.1 | 133.1 |

| (+/-)-Enterolactone-13C3 | 300.1 | 136.1 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The values provided are for the [M-H]⁻ ion in negative electrospray ionization mode.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the quantification of total enterolactone in human plasma.

Materials and Reagents

-

(+/-)-Enterolactone standard

-

(+/-)-Enterolactone-13C3 (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Diethyl ether

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (optional, for additional cleanup)

Preparation of Standard and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+/-)-Enterolactone and (+/-)-Enterolactone-13C3 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the (+/-)-Enterolactone primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to construct the calibration curve.

-

Internal Standard Working Solution (1 µg/mL): Dilute the (+/-)-Enterolactone-13C3 primary stock solution in methanol.

Sample Preparation

-

Thawing: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL (+/-)-Enterolactone-13C3 internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

-

Enzymatic Hydrolysis (for total enterolactone):

-

Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase solution.

-

Vortex the mixture and incubate at 37°C for 16 hours to deconjugate enterolactone glucuronides and sulfates.

-

-

Liquid-Liquid Extraction:

-

After incubation, add 3 mL of diethyl ether and vortex for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a new tube.

-

Repeat the extraction with an additional 3 mL of diethyl ether.

-

Combine the organic extracts.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of enterolactone from matrix components (optimization required).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Analysis

-

Integrate the peak areas for the MRM transitions of both enterolactone and (+/-)-Enterolactone-13C3.

-

Calculate the peak area ratio of enterolactone to (+/-)-Enterolactone-13C3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a weighting factor of 1/x.

-

Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of (+/-)-Enterolactone-13C3 as an internal standard in an isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of enterolactone in biological matrices. This detailed protocol and the associated performance data offer a solid foundation for researchers, scientists, and drug development professionals to implement this validated analytical method in their studies, contributing to a deeper understanding of the role of enterolactone in health and disease.

References

Application Notes and Protocols for Otne-13C3 in Bioanalysis

Topic: Otne-13C3 for Calibration Curve Construction in Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of analytes in biological matrices is a cornerstone of drug development and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2][3][4][5] SIL-ISs, such as this compound, are forms of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., ¹³C). This near-identical chemical and physical nature to the analyte allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer, leading to enhanced accuracy and precision. Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL-ISs in bioanalytical method validation. This document provides detailed application notes and protocols for the use of this compound in the construction of calibration curves for the quantitative analysis of the hypothetical analyte "Otne" in biological matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of a compound in a sample. It involves the addition of a known amount of an isotopically enriched form of the target analyte (the internal standard, e.g., this compound) to the sample. The SIL-IS acts as a tracer and experiences the same processing and analysis conditions as the endogenous analyte ("Otne"). By measuring the ratio of the signal from the native analyte to that of the SIL-IS using a mass spectrometer, the concentration of the analyte in the original sample can be precisely determined. This method effectively corrects for sample loss during preparation and for variations in instrument response.

Caption: Principle of Isotope Dilution Mass Spectrometry using a SIL-IS.

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the construction of a reliable calibration curve.

Materials:

-

Otne reference standard

-

This compound internal standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Otne and this compound into separate volumetric flasks.

-

Dissolve the compounds in a minimal amount of methanol and then dilute to the final volume with methanol to achieve a concentration of 1 mg/mL.

-

Store the stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Otne primary stock solution in a 50:50 (v/v) mixture of methanol and water to create a series of working standard solutions for the calibration curve. The concentration range should be selected to cover the expected concentrations of the analyte in the study samples.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with the same 50:50 methanol:water mixture to a final concentration that will yield a consistent and appropriate response in the LC-MS/MS system.

-

Calibration Curve and Quality Control Sample Preparation

Materials:

-

Blank biological matrix (e.g., human plasma) from at least 6 different sources to assess matrix effects.

-

Otne working standard solutions

-

This compound internal standard working solution

-

Polypropylene tubes

Protocol:

-

Calibration Standards:

-

Aliquot a fixed volume of the blank biological matrix (e.g., 90 µL) into a series of polypropylene tubes.

-

Spike a small volume (e.g., 10 µL) of each Otne working standard solution into the corresponding matrix aliquots to create a calibration curve with at least 6-8 non-zero concentration levels.

-

The final concentrations should be chosen to define the intended range of the assay.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking the blank biological matrix with Otne from a separate stock solution than that used for the calibration standards.

-

Sample Preparation (Protein Precipitation Example)

Protocol:

-

Internal Standard Addition:

-

To each calibration standard, QC sample, and unknown study sample (e.g., 100 µL), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Vortex each tube briefly to ensure thorough mixing. Adding the internal standard as early as possible in the workflow is crucial to account for variability in subsequent steps.

-

-

Protein Precipitation:

-

Add a precipitating agent, such as acetonitrile or methanol (typically 3-4 times the sample volume), to each tube.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.

-

-

Evaporation and Reconstitution (Optional):

-

If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase sensitivity.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

Typical LC-MS/MS Parameters (to be optimized for the specific analyte):

| Parameter | Example Value |

| LC Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive or Negative |

| MRM Transitions | Otne: [M+H]⁺ → fragment ionthis compound: [M+3+H]⁺ → fragment ion |

Data Acquisition and Processing:

-

Acquire data using Multiple Reaction Monitoring (MRM) mode for both the analyte (Otne) and the internal standard (this compound).

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.

Calibration Curve Construction and Data Evaluation

Protocol:

-

Construct the Calibration Curve:

-

Plot the peak area ratio against the nominal concentration of the Otne calibration standards.

-

Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity.

-

-

Evaluate the Calibration Curve:

-

The correlation coefficient (r) or coefficient of determination (r²) should be close to 1 (typically >0.99).

-

The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification - LLOQ).

-

-

Quantify Unknown Samples:

-

Use the regression equation from the calibration curve to calculate the concentration of Otne in the unknown samples based on their measured peak area ratios.

-

Data Presentation

Table 1: Example Calibration Curve Data

| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 1,520 | 150,000 | 0.0101 | 1.05 | 105.0 |

| 5 | 7,650 | 152,000 | 0.0503 | 4.98 | 99.6 |

| 10 | 15,300 | 151,000 | 0.1013 | 10.02 | 100.2 |

| 50 | 75,800 | 149,000 | 0.5087 | 50.15 | 100.3 |

| 100 | 151,000 | 150,000 | 1.0067 | 99.80 | 99.8 |

| 500 | 755,000 | 151,000 | 5.0000 | 502.5 | 100.5 |

| 1000 | 1,520,000 | 150,000 | 10.1333 | 995.0 | 99.5 |

Table 2: Example Quality Control Sample Data

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.95 | 98.3 | 4.5 |

| Medium | 80 | 81.2 | 101.5 | 3.2 |

| High | 800 | 790.5 | 98.8 | 2.8 |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for bioanalysis using this compound.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application of ¹³C-Labeled Ochratoxin A in Food Safety and Residue Analysis

Application Note

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is a common contaminant in a variety of food commodities, including cereals, coffee, wine, and spices.[1][2] Due to its potential carcinogenic, nephrotoxic, and immunotoxic effects in humans, regulatory limits for OTA in food have been established worldwide.[3][4][5] Accurate and reliable quantification of OTA is therefore crucial for ensuring food safety and compliance with these regulations.

Stable isotope dilution analysis (SIDA) using isotopically labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This approach involves the addition of a known amount of an isotopically labeled analogue of the analyte to the sample at the beginning of the analytical procedure. The labeled standard behaves identically to the native analyte during sample preparation and analysis, thus compensating for matrix effects and variations in extraction recovery. For Ochratoxin A, a uniformly ¹³C-labeled internal standard (e.g., U-[¹³C₂₀]-Ochratoxin A) is commercially available and widely used for accurate quantification in complex food matrices.

This document provides detailed application notes and protocols for the use of ¹³C-labeled Ochratoxin A in the analysis of food samples for OTA residues.

Quantitative Data

The use of ¹³C-labeled OTA as an internal standard in LC-MS/MS methods allows for high accuracy and precision. The following tables summarize typical performance data for the analysis of OTA in various food matrices.

Table 1: Method Performance for Ochratoxin A Analysis using ¹³C-Labeled Internal Standard

| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Cereals | 0.1 - 0.3 | 0.3 - 1.4 | 89.6 - 99.6 | < 15 |

| Coffee | 0.1 | 0.1 - 0.3 | 95.4 - 97.3 | ≤ 8.81 |

| Wine & Beer | 0.2 | 0.2 - 1.0 | 90.7 - 99.4 | < 10 |

| Spices | - | 0.1 | 82.0 - 112.5 | ≤ 8.81 |

| Animal Feed | - | - | 79 - 82 | 5.6 - 6.4 (reproducibility) |

| Traditional Chinese Medicines | - | 0.03 - 0.19 ng/mL | 86.3 - 114.2 | ≤ 13.1 |

Experimental Protocols

General Experimental Workflow for OTA Analysis

The following diagram illustrates the typical workflow for the analysis of Ochratoxin A in food samples using a ¹³C-labeled internal standard.

References

- 1. jfda-online.com [jfda-online.com]

- 2. mpi.govt.nz [mpi.govt.nz]

- 3. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ochratoxin A-Induced Hepatotoxicity through Phase I and Phase II Reactions Regulated by AhR in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

A Note on Otne-13C3: Initial searches for the application of "this compound" in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) did not yield specific protocols or established use cases. The available information suggests that this compound is a 13C labeled 2-methoxy-4-propylphenol, which is not an amino acid and therefore not suitable for the metabolic labeling of proteins in the standard SILAC workflow. The following application notes and protocols are based on the established and widely used SILAC methodology, which primarily utilizes stable isotope-labeled amino acids such as arginine and lysine.

Application Notes

Principle of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][4] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, most abundant isotope of an amino acid (e.g., ¹²C-arginine), while the other is grown in "heavy" medium containing a stable, heavier isotope of the same amino acid (e.g., ¹³C-arginine).[3]

After a sufficient number of cell divisions (typically at least five), the amino acid is fully incorporated into the cellular proteins. The "heavy" and "light" cell populations can then be subjected to different experimental conditions. Subsequently, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin. The resulting peptides are then analyzed by mass spectrometry (MS). Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer as a pair of peaks with a characteristic mass difference. The ratio of the intensities of these peaks accurately reflects the relative abundance of the protein in the two cell populations.

Advantages of SILAC

SILAC offers several advantages over other quantitative proteomics techniques:

-

High Accuracy and Precision: By combining the samples at the very beginning of the experimental workflow, SILAC minimizes quantitative errors that can be introduced during sample preparation.

-

In Vivo Labeling: The labeling occurs metabolically within living cells, which is a non-invasive process that does not affect cell morphology or growth rates. This ensures that the labeling process itself does not introduce artifacts.

-

Robustness and Reproducibility: SILAC is a robust method that provides highly reproducible and accurate quantification of relative protein abundance.

-

Multiplexing Capabilities: With the availability of different isotopes for amino acids like arginine and lysine, SILAC experiments can be designed to compare up to five different cellular states simultaneously (5-plex SILAC).

Applications in Research and Drug Development

SILAC is a versatile technique with a broad range of applications in biological research and drug development, including:

-

Expression Proteomics: Identifying and quantifying changes in protein expression between different cellular states, such as healthy versus diseased cells or treated versus untreated cells.

-

Analysis of Post-Translational Modifications (PTMs): SILAC can be used to study the dynamics of PTMs like phosphorylation, ubiquitination, and methylation.

-

Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background proteins in affinity purification experiments.

-

Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.

-

Cellular Signaling Pathway Analysis: Quantifying changes in the abundance and phosphorylation status of proteins within signaling cascades, for example, in response to drug treatment.

Experimental Protocols

This section provides a detailed protocol for a standard 2-plex SILAC experiment using ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine.

Phase 1: Adaptation and Labeling

-

Preparation of SILAC Media:

-

Prepare "light" and "heavy" SILAC media using amino acid-deficient media (e.g., DMEM or RPMI-1640).

-

Light Medium: Supplement the deficient medium with normal ("light") L-Lysine and L-Arginine to their normal physiological concentrations.

-

Heavy Medium: Supplement the deficient medium with stable isotope-labeled "heavy" L-Lysine (e.g., ¹³C₆-L-Lysine) and "heavy" L-Arginine (e.g., ¹³C₆,¹⁵N₄-L-Arginine) to the same final concentrations as the light amino acids.

-

Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

-

-

Cell Culture and Adaptation:

-

Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.

-

Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids (>97%).

-

Monitor cell growth and morphology to ensure that the heavy amino acids do not have any adverse effects.

-

-

Verification of Labeling Efficiency:

-

After the adaptation phase, harvest a small aliquot of cells from the "heavy" population.

-

Extract the proteins, digest them with trypsin, and analyze the peptides by mass spectrometry.

-

Confirm that the incorporation of the heavy amino acids is nearly complete by checking for the absence of "light" peptides.

-

Phase 2: Experimental Treatment and Sample Preparation

-

Experimental Treatment:

-

Once complete labeling is confirmed, subject the two cell populations to the desired experimental conditions (e.g., drug treatment vs. vehicle control).

-

-

Cell Harvesting and Lysis:

-

After the treatment, harvest the "light" and "heavy" cell populations separately.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of the lysates from both cell populations using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "light" and "heavy" lysates. This is a critical step to ensure accurate relative quantification.

-

Phase 3: Protein Digestion and Mass Spectrometry

-

Protein Digestion:

-

The combined protein mixture can be processed in one of two ways:

-

In-gel digestion: Separate the proteins by 1D SDS-PAGE, excise the gel bands, and perform in-gel digestion with trypsin.

-

In-solution digestion: Digest the proteins directly in the solution using trypsin.

-

-

Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a label.

-

-

Peptide Cleanup and Fractionation:

-

After digestion, desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove contaminants.

-

For complex proteomes, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase the number of identified proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The mass spectrometer will acquire MS1 spectra to detect the "light" and "heavy" peptide pairs and MS2 spectra for peptide sequencing and identification.

-

Phase 4: Data Analysis

-

Protein Identification and Quantification:

-

Process the raw MS data using specialized software such as MaxQuant.

-

The software will identify the peptides from the MS2 spectra and quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs in the MS1 spectra.

-

-

Data Interpretation:

-

The output will be a list of identified proteins with their corresponding heavy-to-light (H/L) ratios.

-

A ratio of 1 indicates no change in protein abundance, a ratio greater than 1 indicates upregulation in the "heavy" labeled sample, and a ratio less than 1 indicates downregulation.

-

Perform statistical analysis to determine the significance of the observed changes in protein expression.

-

Data Presentation

Quantitative data from a SILAC experiment is typically summarized in tables to facilitate easy comparison and interpretation.

Table 1: Example of Protein Quantification Data from a SILAC Experiment

| Protein ID | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down |

| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 0.85 | No Change |

| P62993 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 2.15 | 0.005 | Up |

| Q02750 | STAT3 | Signal transducer and activator of transcription 3 | 1.05 | 0.75 | No Change |

| P42336 | JAK1 | Janus kinase 1 | 0.89 | 0.42 | No Change |

Table 2: Example of Phosphopeptide Quantification Data

| Protein | Phosphosite | H/L Ratio | p-value | Regulation |

| EGFR | Y1092 | 0.21 | < 0.001 | Down |

| SHC1 | Y239 | 0.33 | 0.002 | Down |

| GAB1 | Y627 | 0.51 | 0.01 | Down |

| ERBB2 | Y1248 | 1.89 | 0.008 | Up |

| STAT3 | Y705 | 2.54 | < 0.001 | Up |

Mandatory Visualizations

SILAC Experimental Workflow

Caption: A schematic overview of the SILAC experimental workflow.

EGFR Signaling Pathway Analysis using SILAC

Caption: A simplified diagram of the EGFR signaling pathway.

References

- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for ¹³C-Labeled Tracers in Fluxomics and Metabolic Pathway Analysis

Audience: Researchers, scientists, and drug development professionals.

Note on "Otne-13C3": Initial searches for "this compound" indicate that this is a ¹³C-labeled version of a synthetic fragrance ingredient, also known as ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-. Currently, there is no scientific literature available that describes the use of this compound in the fields of fluxomics or metabolic pathway analysis. The following application notes and protocols are therefore provided as a comprehensive guide to the principles and practices of using established ¹³C-labeled tracers, such as [U-¹³C]-glucose, for metabolic flux analysis.

Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3][4][5] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. This allows for the elucidation of active metabolic pathways and the quantification of the contributions of different pathways to cellular metabolism. ¹³C-MFA is a cornerstone of systems biology and is widely applied in metabolic engineering, biotechnology, and the study of diseases such as cancer.

The general workflow of a ¹³C-MFA experiment involves several key stages: experimental design, isotopic labeling, sample processing, analytical measurement of isotope incorporation, and computational flux estimation.

Experimental Design

A successful ¹³C-MFA study begins with a robust experimental design. Key considerations include the choice of the ¹³C-labeled tracer, the duration of the labeling experiment, and the analytical methods to be used.

Tracer Selection: The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathways of interest. For studying central carbon metabolism, uniformly labeled glucose ([U-¹³C]-glucose) is a common choice. Other tracers, such as specifically labeled glucose (e.g., [1,2-¹³C₂]-glucose) or other labeled nutrients like glutamine, can provide more detailed information about specific pathways. Parallel labeling experiments, where cells are grown in the presence of different ¹³C tracers, can significantly enhance the precision of flux estimations.